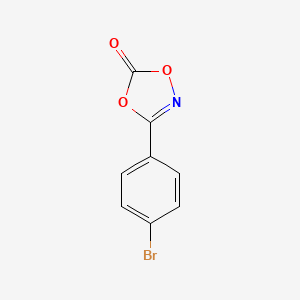

3-(4-Bromophenyl)-1,4,2-dioxazol-5-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrNO3 |

|---|---|

Molecular Weight |

242.03 g/mol |

IUPAC Name |

3-(4-bromophenyl)-1,4,2-dioxazol-5-one |

InChI |

InChI=1S/C8H4BrNO3/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H |

InChI Key |

BTCTXXAUTWZPOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=O)O2)Br |

Origin of Product |

United States |

Fundamental Reactivity and Mechanistic Pathways of 3 4 Bromophenyl 1,4,2 Dioxazol 5 One

Thermal and Photochemical Decarboxylation Processes

The foundational reactivity of 3-(4-bromophenyl)-1,4,2-dioxazol-5-one is its decomposition under thermal or photochemical stimuli. uva.nlsnnu.edu.cn This process involves the extrusion of carbon dioxide (CO₂), a thermodynamically favorable transformation that results in the formation of a highly reactive N-acyl nitrene intermediate. acs.orguva.nl Early research by Sauer and Mayer in 1968 systematically investigated the thermal and photochemical decomposition of dioxazolone compounds, establishing that decarboxylation is the primary step leading to the generation of acyl nitrene intermediates. uva.nlsnnu.edu.cn This reaction serves as the entry point to the diverse reactivity of this class of compounds.

The ease of this decarboxylation process makes dioxazolones, including the 3-(4-bromophenyl) derivative, effective acyl nitrene precursors, often favored over less stable alternatives like acyl azides. acs.org The sole byproduct of this activation step is CO₂ gas, which simplifies reaction workup and purification procedures. acs.orguva.nl

Generation and Reactivity of N-Acyl Nitrene Intermediates

Following decarboxylation, the transient 4-bromobenzoyl nitrene is generated. acs.orgjustia.com This N-acyl nitrene is an electron-deficient species that can engage in a variety of subsequent transformations. researchgate.netuva.nl The direct, uncatalyzed reactions of this intermediate can be difficult to control; however, its reactivity can be harnessed effectively through the use of transition-metal catalysis. acs.orguva.nl

In the presence of transition metal complexes (e.g., those of rhodium, iridium, or ruthenium), the dioxazolone is activated via decarboxylation to form a metal-nitrenoid species. researchgate.netuva.nl This intermediate is generally electron deficient and can participate in a range of synthetically useful amidation reactions. acs.orgresearchgate.net A key advantage of using transition-metal catalysis is the suppression of unwanted side reactions, such as the Curtius-type rearrangement. researchgate.netuva.nl The metal center coordinates the nitrene, modulating its reactivity and enabling controlled insertion into C-H bonds. acs.orguva.nl

Key reactions involving the N-acyl nitrene intermediate include:

C-H Amidation: Transition metal-catalyzed reactions can direct the N-acyl nitrene to insert into C-H bonds, forming new C-N bonds. This is a powerful method for producing N-aryl amides and constructing lactams through intramolecular C-H amidation. acs.org

Imidation of Sulfoxides: When dioxazolones are heated in solvents like dimethyl sulfoxide (B87167) (DMSO), the acyl nitrene moiety can react with the solvent to form sulfoximines. uva.nl

Cascade Reactions: Dioxazolone-derived nitrenes can participate in nickel-catalyzed hydroamidation of alkynes and rhodium-catalyzed three-component carboamination of olefins. researchgate.net

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Intramolecular C-H Amidation | Iridium or Rhodium Catalysts | Lactams | acs.orguva.nl |

| Intermolecular C-H Amidation | Ruthenium Catalysts | N-Aryl Amides | acs.org |

| Imidation of Sulfoxides | Thermal (DMSO) or Photochemical Ru Porphyrin | Sulfoximines | uva.nl |

| Hydroamidation of Alkynes | Nickel Catalysts | N-Acyl Amidines | uva.nlresearchgate.net |

Lossen-Type Rearrangement to Isocyanates

A significant reaction pathway for the N-acyl nitrene intermediate generated from this compound is a Lossen-type rearrangement to form 4-bromophenyl isocyanate. uva.nlsnnu.edu.cnjustia.com This rearrangement is often a competing side reaction in transition-metal-catalyzed amidation processes and can reduce the yield of the desired amidation product. acs.orgresearchgate.netuva.nl The isocyanate is formed when the aryl group migrates to the electron-deficient nitrogen atom of the nitrene.

The generated isocyanate is itself a reactive species that can be trapped by nucleophiles or used in further synthetic steps, such as the formation of polyurethanes. uva.nlsnnu.edu.cn An alternative mechanism for isocyanate formation has been proposed that does not proceed through a free nitrene intermediate. This pathway involves an initial non-decarboxylative ring-opening of the dioxazolone by a nucleophile, such as an ethoxide, followed by a subsequent Lossen-type rearrangement to yield the isocyanate. uva.nlsnnu.edu.cn

Nucleophilic Reactivity and Ring-Opening Pathways

In addition to pathways initiated by decarboxylation, the this compound ring is susceptible to direct attack by nucleophiles. This reactivity provides an alternative, non-nitrene-based mechanistic pathway for transformations.

One of the earliest observed reactions of dioxazolones was their hydrolysis. Boiling a dioxazolone in water can regenerate the corresponding hydroxamic acid, which constitutes a formal ring-opening via nucleophilic attack by water. acs.orgsnnu.edu.cn

A synthetically relevant pathway involves the ring-opening of the dioxazolone moiety by a nucleophile without the initial loss of CO₂. uva.nlsnnu.edu.cn For instance, the addition of ethoxide can induce a non-decarboxylative ring opening, which can then be followed by a Lossen-type rearrangement to form an isocyanate. uva.nlsnnu.edu.cn This highlights that the heterocycle's reactivity is not limited solely to its function as a nitrene precursor.

Catalytic Transformations Mediated by 3 4 Bromophenyl 1,4,2 Dioxazol 5 One

Transition-Metal-Catalyzed C-H Amidation Reactions

Transition-metal catalysis has been the primary approach for harnessing the reactivity of 3-(4-bromophenyl)-1,4,2-dioxazol-5-one and its analogs for C-H amidation. Various metals, including rhodium, iridium, copper, and cobalt, have proven effective in mediating this transformation through the formation of reactive metal-nitrenoid intermediates.

Rhodium(III)-Catalyzed C-H Amidation

Rhodium(III) complexes, particularly those bearing a pentamethylcyclopentadienyl (Cp*) ligand, are highly effective catalysts for C-H amidation using 1,4,2-dioxazol-5-ones. rsc.orgresearchgate.net These reactions are valued for their high reactivity and functional group tolerance. rsc.org The use of dioxazolones as amidating agents in Rh(III)-catalyzed reactions offers significant advantages in terms of safety and practicality when compared to traditionally used acyl azides. rsc.orgacs.org Differential scanning calorimetry has shown that compounds like 3-phenyl-1,4,2-dioxazol-5-one (B8146842) are more thermally stable than their corresponding benzoyl azides, which can decompose rapidly. rsc.orgresearchgate.net

The scope of Rh(III)-catalyzed C-H amidation is broad, encompassing the functionalization of various arenes and heterocycles. For instance, the oxime-directed C-H amidation of indoles has been successfully achieved, providing exclusive site selectivity. beilstein-journals.org Similarly, 2-arylimidazoheterocycles can undergo directed ortho-amidation, yielding N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives in excellent yields. researchgate.net The scalability of these reactions has been demonstrated, with successful gram-scale synthesis, highlighting their practical utility. rsc.orgacs.org Furthermore, the development of more electron-deficient Ind*RhIII catalysts has been shown to accelerate the site-selective amidation of C(sp3)-H bonds. researchgate.net

Table 1: Examples of Rhodium(III)-Catalyzed C-H Amidation

| Substrate | Directing Group | Dioxazolone | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Phenylpyridine (B120327) | Pyridyl | 3-Phenyl-1,4,2-dioxazol-5-one | [Cp*RhCl2]2/AgNTf2 | N-(2-(pyridin-2-yl)phenyl)benzamide | High | rsc.org |

| Indole Derivative | Oxime | Various dioxazolones | [Cp*RhCl2]2/AgSbF6 | C4-Amidated Indole | Excellent | beilstein-journals.org |

| 2-Arylimidazoheterocycle | Imidazole | Various dioxazolones | [Cp*RhCl2]2/AgSbF6 | N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide | Excellent | researchgate.net |

| Propionamide Derivative | Amide | 3-Furanyl-1,4,2-dioxazol-5-one | Ind*RhIII Complex | β-C(sp3)-N Amidated Product | Up to 92% | researchgate.net |

Iridium(III)-Catalyzed C-H Amidation

Iridium(III) catalysts have also been successfully employed for C-H amidation reactions with dioxazolones. researchgate.netnih.gov These reactions can proceed smoothly at room temperature without the need for acidic or basic additives, making them environmentally benign as carbon dioxide is the only byproduct. researchgate.net A notable application of Ir(III)-catalysis is the direct C-H amidation of nitrones, which provides access to a variety of amidated nitrones in good to excellent yields with broad functional group tolerance. researchgate.net

Mechanistic studies suggest that the reaction proceeds through the formation of a reactive metal-nitrenoid species. nih.gov The choice of catalyst and reaction conditions can influence the reaction pathway, leading to either inner-sphere or outer-sphere C-H insertion chemistry. nih.gov

Table 2: Iridium(III)-Catalyzed C-H Amidation of Nitrones

| Nitrone Substrate | Dioxazolone | Catalyst System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various aryl nitrones | Various dioxazolones | [Cp*IrCl2]2/AgSbF6 | Room Temperature | Good to Excellent | researchgate.net |

Copper-Catalyzed Amidation and Related Processes

Copper catalysts offer a more cost-effective and sustainable alternative to precious metals for mediating transformations with dioxazolones. acs.orgbeilstein-journals.org Copper-catalyzed reactions have been developed for a range of processes, including the synthesis of 1,2,4-triazole (B32235) derivatives and N-acyl amidines from dioxazolones. acs.orgnih.gov These transformations are believed to proceed via the formation of a copper nitrenoid intermediate. acs.orgnih.gov

In the copper-catalyzed synthesis of N-acyl amidines, a three-component reaction between a dioxazolone, a terminal alkyne, and a secondary amine is employed. acs.orgnih.gov The reaction demonstrates good functional group tolerance. nih.gov Additionally, copper catalysts have been utilized for the synthesis of primary amides from dioxazolones through a reductive N-O cleavage pathway. acs.org This method is notable for its mild conditions and excellent chemoselectivity, tolerating sensitive functional groups like hydroxyls and aldehydes. acs.org

Table 3: Examples of Copper-Catalyzed Transformations with Dioxazolones

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| Dioxazolone, N-iminoquinolinium ylide | Cu(OAc)2 | 1,2,4-Triazole derivative | acs.orgnih.gov |

| Dioxazolone, Terminal alkyne, Secondary amine | Copper(I) salt | N-acyl amidine | acs.orgnih.gov |

| Dioxazolone, Silane | Copper catalyst | Primary amide | acs.org |

Cobalt(III)-Catalyzed Amidation

Cobalt(III) catalysts, particularly those with a Cp* ligand, have been shown to be uniquely efficient for the direct C-H amidation of arenes with dioxazolones. nsf.gov These reactions proceed under mild conditions and are applicable to a broad range of substrates, including those with weakly coordinating directing groups like anilides. nsf.govnih.gov A comparative study of Group 9 metals revealed the superior catalytic activity of cobalt for certain substrates. nsf.gov

The scope of Co(III)-catalyzed amidation extends to various arenes, such as benzamides and 2-phenylpyridine derivatives. nsf.gov The reaction exhibits good regioselectivity, with amidation occurring at the sterically less hindered position. nsf.gov Furthermore, cobalt catalysts have been shown to have a complementary substrate scope to rhodium catalysts in the C-H amidation of aryl enaminones. nih.gov

Table 4: Substrate Scope of Cobalt(III)-Catalyzed C-H Amidation

| Substrate Type | Directing Group | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Anilides | Amide | [Cp*Co(CO)I2]/AgSbF6 | Ortho-amidated anilide | nsf.gov |

| 2-Phenylpyridines | Pyridyl | [Cp*CoCl2]2/AgSbF6 | Ortho-amidated 2-phenylpyridine | nsf.gov |

| Aryl enaminones | Enaminone | [Cp*Co(CO)I2]/AgSbF6 | Ortho-amidated aryl enaminone | nih.gov |

Mechanistic Insights into Metal-Nitrenoid Formation and Insertion

The catalytic cycle of transition-metal-catalyzed C-H amidation with dioxazolones is generally understood to involve the formation of a key metal-nitrenoid intermediate. rsc.orgnih.gov The reaction is initiated by the coordination of the dioxazolone to the metal center. rsc.org This is followed by decarboxylation to generate the highly reactive metal-nitrenoid species. rsc.orgnih.gov

In the case of Rh(III) and Ir(III) catalysts, the mechanism is believed to involve C-H bond activation to form a metallacycle intermediate. rsc.orgnih.gov The metal-nitrenoid then inserts into the metal-carbon bond of the metallacycle, followed by protodemetalation to release the amidated product and regenerate the active catalyst. rsc.org The coordination affinity of the amidating agent to the metal center plays a crucial role in the reaction efficiency. rsc.org Dioxazolones have been found to have a significantly higher coordination propensity than organic azides, contributing to their high reactivity. rsc.org For copper-catalyzed reactions, a proposed mechanism involves the formation of a copper nitrenoid which can then undergo hydrogen atom transfer or nitrene insertion depending on the specific transformation. nih.gov

Metal-Free Catalytic Systems and Thermal Activations

While transition-metal catalysis is the predominant method for C-H amidation with dioxazolones, there is growing interest in developing metal-free alternatives to address concerns about cost and toxicity. nih.gov Research has shown that dioxazolones can undergo thermal or photochemical decomposition to generate acyl nitrene intermediates, which can then react with various substrates. nsf.gov For instance, heating dioxazolones in the presence of dimethyl sulfoxide (B87167) (DMSO) leads to the formation of sulfoximines. nsf.gov

Recent advancements have demonstrated the feasibility of transition-metal-free amidation reactions using dioxazolones. One such approach involves the base-mediated, stereoretentive decarboxylative amidation of carboxylic acids. This method provides a route to N-alkylamides while preserving the stereochemistry of chiral carboxylic acids. Another metal- and base-free method involves the cross-coupling of organoboronic acids with dioxazolones, where the acyl nitrene intermediate is captured by the boronic acid to form an ate complex, which then undergoes a 1,2-migration to yield the amide product. rsc.org

The thermal stability of dioxazolones is a key consideration for their application. acs.orgresearchgate.net While they are generally more stable than acyl azides, they will decompose at elevated temperatures to form isocyanates via rearrangement of the acyl nitrene intermediate. researchgate.netnsf.gov This thermal reactivity could potentially be harnessed for C-H amidation reactions under carefully controlled conditions, although this area remains less explored compared to metal-catalyzed pathways.

Regio- and Stereoselective Transformations

Research into the catalytic activity of this compound has not yielded any published findings demonstrating its use in mediating regio- or stereoselective reactions. While the broader class of 1,4,2-dioxazol-5-ones is recognized for its role as an efficient N-acyl nitrene precursor in various amidation and amination reactions, the selectivity in these processes is typically governed by an external catalyst, such as rhodium or nickel complexes, or by directing groups present on the substrate.

There is currently no available data to suggest that this compound, or any 3-aryl-1,4,2-dioxazol-5-one, possesses intrinsic catalytic properties that would enable it to control the regiochemistry or stereochemistry of a chemical transformation. Consequently, no research findings or data tables detailing such catalytic transformations can be provided. The scientific community has, to date, focused on the application of these compounds as reagents that deliver specific functional groups to a molecule under the control of a separate catalytic system.

Further research would be necessary to explore the potential for this compound to act as a catalyst in its own right for any class of organic transformation, including those requiring high levels of regio- and stereocontrol. Until such studies are conducted and published, this remains an unexplored area of its chemical reactivity.

Strategic Applications in Complex Molecule Synthesis

Dioxazolones as Electrophilic Amide Sources

One of the most significant applications of 3-aryl-1,4,2-dioxazol-5-ones, including the 4-bromo-substituted variant, is their function as efficient electrophilic amide sources. scholaris.caresearchgate.net These compounds serve as stable and easily handleable precursors for the in situ generation of acyl nitrenes, which are highly reactive intermediates for amidation reactions. nih.gov The thermal or transition-metal-catalyzed decomposition of the dioxazolone ring releases carbon dioxide and generates the corresponding acyl nitrene, which can then be trapped by a suitable nucleophile.

This strategy has been widely employed in transition-metal-catalyzed C-H amidation reactions. nih.gov Catalysts based on rhodium, ruthenium, and iridium have been shown to effectively promote the reaction of dioxazolones with a variety of substrates, enabling the direct formation of C-N bonds. beilstein-journals.org The use of 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one in these transformations allows for the introduction of the 4-bromobenzoyl amide moiety into organic molecules, a common structural motif in pharmacologically active compounds. The reaction proceeds under relatively mild conditions and often with high regioselectivity, making it a powerful tool for late-stage functionalization of complex molecules. researchgate.net Dioxazolones have been described as not only manageable alternatives to acyl azides but also as highly efficient reagents that can significantly reduce catalyst loading and reaction temperatures. nih.gov

Table 1: Transition-Metal-Catalyzed Amidation Reactions Using Dioxazolones

| Catalyst System | Substrate Type | Product | Ref. |

|---|---|---|---|

| Rh(III) | Azobenzenes | N-Aryl Amides | acs.org |

| Ru(II) | Alkenes/Alkynes | Oxazolines/Oxazoles | researchgate.net |

| Cu(I)/Cu(II) | Various C-H bonds | Amidated Products | beilstein-journals.org |

| Cp*Co(III) | Ferrocenes | Amidated Ferrocenes | researchgate.net |

Synthetic Equivalents for Isocyanates in Urea (B33335) and Carbamide Synthesis

This compound can serve as a valuable synthetic equivalent for 4-bromophenyl isocyanate. beilstein-journals.org Isocyanates are key intermediates in the synthesis of ureas and carbamides, but their high reactivity and toxicity can make them challenging to handle. beilstein-journals.orgnih.gov Dioxazolones provide a safer and more convenient alternative, as they can be readily converted to the corresponding isocyanate in situ upon heating. beilstein-journals.orgorganic-chemistry.org

The thermal decomposition of this compound generates 4-bromophenyl isocyanate and carbon dioxide. The newly formed isocyanate can then be trapped by an amine to furnish the corresponding urea derivative. beilstein-journals.orgcommonorganicchemistry.com This approach avoids the need to isolate the volatile and reactive isocyanate intermediate, simplifying the synthetic procedure and improving safety. This method is particularly useful for the synthesis of unsymmetrical ureas, where a one-pot reaction can be designed by introducing the desired amine to the reaction mixture containing the dioxazolone. bioorganic-chemistry.com

Table 2: Urea Synthesis via Isocyanate Intermediates

| Isocyanate Precursor | Amine | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| This compound | Primary/Secondary Amine | N-(4-Bromophenyl)-N'-substituted Urea | In situ isocyanate formation | beilstein-journals.orgcommonorganicchemistry.com |

| Phenyl Chloroformate | Amine | Phenyl Carbamate (Urea precursor) | Carbamate formation | organic-chemistry.org |

| Acyl Azide (B81097) | Amine | Urea | Curtius Rearrangement | commonorganicchemistry.com |

Construction of Nitrogen-Containing Heterocycles

The reactivity of this compound as an acyl nitrene or isocyanate precursor has been harnessed for the construction of a variety of important nitrogen-containing heterocyclic systems.

Synthesis of Quinolinones and Lactams

The intramolecular C-H amidation of substrates containing a dioxazolone moiety has proven to be a powerful method for the synthesis of lactams. researchgate.net This transformation typically proceeds via a transition-metal-catalyzed nitrene insertion into a C-H bond, leading to the formation of a new C-N bond and the closure of a lactam ring. While specific examples detailing the use of this compound for this purpose are part of the broader class of reactions, the methodology is general. For instance, rhodium(III)-catalyzed annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones has been reported to produce 4-aminoquinazolines, which are structurally related to quinolinones. nih.gov

Formation of Azolobeilstein-journals.orgresearchgate.netwikipedia.orgtriazines

Recent research has demonstrated the utility of dioxazolones in the synthesis of fused heterocyclic systems such as azolo beilstein-journals.orgresearchgate.netwikipedia.orgtriazines. A rhodium(III)-catalyzed annulation of N-azolo imines with dioxazolones provides access to a wide range of azolo nih.govwikipedia.orgresearchgate.nettriazines. researchgate.net This reaction proceeds through an initial C-H amidation of an imidoyl C-H bond, followed by cyclodehydration. The use of this compound in this reaction would introduce a 4-bromophenyl substituent at a specific position of the resulting triazine ring system. Furthermore, copper-catalyzed reactions of dioxazolones with N-iminoquinolinium ylides can lead to the formation of polycyclic 1,2,4-triazole (B32235) analogues. beilstein-journals.orgnih.gov

Preparation of Oxazoles and Aminodioxazoles

The synthesis of oxazoles, another important class of heterocycles, can be achieved using dioxazolones as starting materials. For example, ruthenium-catalyzed amino-oxygenation of alkynes with dioxazolones provides a route to substituted oxazoles. researchgate.net This transformation involves the formal insertion of the acyl nitrene into the alkyne C-C triple bond. While this represents a potential application for this compound, more direct and general methods for oxazole (B20620) synthesis often start from carboxylic acids or their derivatives. nih.govsemanticscholar.org The preparation of aminodioxazoles from this compound is not a commonly reported transformation.

Novel Bond-Forming Reactions (e.g., Staudinger Reaction)

A significant recent development in the chemistry of dioxazolones is their application as an alternative to acyl azides in the Staudinger reaction. researchgate.net The classical Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane, which can then be hydrolyzed to an amine. wikipedia.org This reaction is a cornerstone of organic synthesis for the mild conversion of azides to amines. organic-chemistry.org

Research has shown that 1,4,2-dioxazol-5-ones can react with phosphines under thermal conditions to generate N-acyliminophosphoranes, with the extrusion of carbon dioxide. researchgate.net This novel approach circumvents the use of potentially explosive and toxic acyl azides, offering a safer and more efficient alternative. The reaction of this compound with a phosphine, such as triphenylphosphine, would yield the corresponding N-(4-bromobenzoyl)iminophosphorane. These iminophosphoranes are versatile intermediates that can participate in a variety of subsequent transformations, including the aza-Wittig reaction for the synthesis of imines. jk-sci.com

Table 3: Comparison of Reagents for Iminophosphorane Synthesis

| Reagent | Reactant | Product | Byproduct | Safety Considerations | Ref. |

|---|---|---|---|---|---|

| This compound | Phosphine | N-(4-Bromobenzoyl)iminophosphorane | CO₂ | Generally stable, safer alternative | researchgate.net |

| 4-Bromobenzoyl Azide | Phosphine | N-(4-Bromobenzoyl)iminophosphorane | N₂ | Potentially explosive, toxic | wikipedia.orgorganic-chemistry.org |

Computational and Theoretical Studies on 3 4 Bromophenyl 1,4,2 Dioxazol 5 One

Electronic Structure and Conformation Analysis

A thorough investigation of the electronic structure and conformational landscape of 3-(4-bromophenyl)-1,4,2-dioxazol-5-one would typically be initiated using quantum mechanical methods. Density Functional Theory (DFT) is a common and powerful approach for such analyses. These studies would aim to elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density, which are crucial for understanding its chemical behavior.

Conformational analysis would involve mapping the potential energy surface of the molecule to identify its most stable three-dimensional structures (conformers). This is achieved by systematically rotating the single bonds, such as the one connecting the phenyl ring to the dioxazolone ring, and calculating the energy at each orientation. The results of such an analysis would reveal the preferred spatial arrangement of the atoms and the energy barriers between different conformations. For similar aromatic heterocyclic compounds, it has been noted that the planarity or dihedral angles between ring systems significantly influence their electronic properties and intermolecular interactions.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in unraveling the intricate details of chemical reaction mechanisms. For a compound like this compound, theoretical studies could investigate its behavior in various reactions, such as cycloadditions, which are common for heterocyclic systems.

By modeling the reactants, transition states, intermediates, and products, computational chemists can map out the entire reaction pathway. These calculations provide critical information about the activation energies, which determine the reaction rates, and the thermodynamics of the reaction. For instance, in a potential [3+2] cycloaddition reaction, these methods could pinpoint whether the reaction proceeds through a concerted or a stepwise mechanism. While the literature contains examples of such studies on different heterocyclic systems, specific mechanistic investigations involving this compound are not currently available.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of a molecule. By analyzing the electronic structure, one can calculate various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Furthermore, conceptual DFT provides a framework for quantifying reactivity through indices such as electronegativity, chemical hardness, and the Fukui function. These parameters help in identifying the most probable sites for electrophilic and nucleophilic attack, thus predicting the regioselectivity and chemoselectivity of reactions. A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-poor regions of this compound, offering further clues about its reactive behavior.

Spectroscopic Property Predictions

Theoretical calculations are widely used to predict and interpret spectroscopic data. For this compound, computational methods could simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. Theoretical predictions of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra, while calculated NMR chemical shifts are invaluable for confirming the structure of a synthesized compound. Although spectroscopic data for various related bromophenyl compounds have been computationally studied and compared with experimental results, such specific predictive studies for this compound are not documented in the searched literature.

Analytical and Spectroscopic Methodologies for Characterization of Dioxazolones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one, both ¹H and ¹³C NMR provide critical information about the hydrogen and carbon framework, respectively.

¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region. The 4-bromophenyl group presents a symmetrical substitution pattern, which typically results in an AA'BB' system, often appearing as two distinct doublets. The protons ortho to the dioxazolone ring are deshielded compared to the protons meta to it.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. Key signals include the carbonyl carbon of the dioxazolone ring, the sp²-hybridized carbon of the C=N bond, and the carbons of the bromophenyl ring. The carbon atom bonded to the bromine will show a characteristic shift, and the symmetry of the phenyl ring will result in four distinct aromatic signals.

Based on data from structurally similar compounds, such as 3-(p-chlorophenyl)-1,4,2-dioxazol-5-one, the expected chemical shifts for this compound can be predicted. scholaris.cajustia.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is extrapolated from structurally similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.85 | Doublet | ~8.5 | Ar-H (ortho to dioxazolone) |

| ¹H | ~7.75 | Doublet | ~8.5 | Ar-H (meta to dioxazolone) |

| ¹³C | ~162.5 | Singlet | - | C=O (carbonyl) |

| ¹³C | ~153.5 | Singlet | - | C=N |

| ¹³C | ~133.0 | Singlet | - | Ar-C (ipso to dioxazolone) |

| ¹³C | ~132.5 | Singlet | - | Ar-CH (meta to dioxazolone) |

| ¹³C | ~129.0 | Singlet | - | Ar-CH (ortho to dioxazolone) |

| ¹³C | ~121.0 | Singlet | - | Ar-C (ipso to Br) |

In advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), correlations can be observed between protons and carbons separated by two or three bonds, which would further confirm the connectivity of the bromophenyl ring to the dioxazolone heterocycle. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of the dioxazolone ring and the bromophenyl substituent.

Key expected vibrational modes include:

C=O Stretching: A strong absorption band at a high frequency, typically in the range of 1820-1850 cm⁻¹, is characteristic of the carbonyl group within the strained five-membered dioxazolone ring.

C=N Stretching: A strong band around 1600-1650 cm⁻¹ corresponding to the carbon-nitrogen double bond.

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Bands associated with the C-O single bonds within the ring.

C-Br Stretching: A band in the lower frequency region of the spectrum, typically 600-800 cm⁻¹, indicating the presence of the carbon-bromine bond.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1820-1850 | Strong | C=O Stretch (carbonyl) |

| 1600-1650 | Strong | C=N Stretch |

| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |

| 600-800 | Medium | C-Br Stretch |

The presence and specific positions of these bands provide strong evidence for the dioxazolone ring structure and the bromo-substitution on the phenyl ring. raco.cat

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₈H₄BrNO₃), the high-resolution mass spectrum (HRMS) would confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

The fragmentation of dioxazolones under mass spectrometry conditions often proceeds via the loss of carbon dioxide (CO₂), a stable small molecule, leading to the formation of a nitrene intermediate or its rearranged products.

Table 3: Mass Spectrometry Data for C₈H₄BrNO₃

| Parameter | Value |

| Molecular Formula | C₈H₄BrNO₃ |

| Monoisotopic Mass | 240.9429 u |

| Molecular Weight | 242.03 g/mol |

| Expected [M]⁺ Peak (m/z) | 240.9 |

| Expected [M+2]⁺ Peak (m/z) | 242.9 |

| Key Fragment | [M-CO₂]⁺ |

The analysis of these fragments helps to piece together the structure of the parent molecule and corroborates the findings from other spectroscopic methods. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms can be determined.

While specific crystallographic data for this exact compound is not publicly available, analysis of related structures containing the 4-bromophenyl moiety provides expected values for key structural parameters. researchgate.netnih.govcardiff.ac.uk This technique would confirm:

The planarity of the dioxazolone and phenyl rings.

Precise bond lengths and angles, such as the C-Br bond length, which is typically around 1.90 Å in similar aromatic compounds. researchgate.net

The dihedral angle between the planes of the phenyl group and the dioxazolone ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the crystal packing.

Table 4: Example Crystallographic Parameters from Related 4-Bromophenyl Structures

| Parameter | Typical Value | Reference Compound |

| Crystal System | Monoclinic / Orthorhombic | 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net |

| Space Group | P2₁/c, P2₁2₁2₁ | Various researchgate.netmdpi.com |

| C-Br Bond Length | ~1.90 Å | 1-(5-(benzo[d] researchgate.netumich.edudioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one researchgate.net |

This method provides the ultimate proof of structure, complementing the data obtained from spectroscopic techniques.

Chromatographic Techniques in Reaction Monitoring and Purification

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for its subsequent purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of starting materials and the formation of the desired product. The difference in polarity between the reactants (e.g., 4-bromobenzohydroxamic acid) and the dioxazolone product leads to different retention factors (Rf values), allowing for a clear visualization of the reaction's progression.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and purity assessment of the final compound. An appropriate column (e.g., a reverse-phase C18 column) and mobile phase are used to separate the product from any unreacted starting materials or byproducts. The purity of the collected fractions can be determined by analyzing the peak area in the chromatogram, often using a UV detector set to an appropriate wavelength. For quality control, HPLC analysis is used to confirm the purity of the final product, with results often reported as a percentage (e.g., >99% purity). acs.org

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Systems

Recent advancements have centered on the use of dioxazolones as efficient acyl nitrene precursors for C-H amidation reactions. A significant area of research is the development of novel catalytic systems that can mediate these transformations with high efficiency and selectivity. Group 9 transition metals, particularly iridium(III) and rhodium(III), have been pivotal in this context.

For instance, cationic iridium(III) catalysts, generated in situ from precursors like [Cp*IrCl2]2 and a silver salt such as AgSbF6, have proven effective for the directed amidation of unactivated C(sp³)–H bonds. researchgate.net The general mechanism for this directed C-H amidation involves the coordination of the dioxazolone to the metal center, followed by decarboxylative activation to form a metal(V)-nitrenoid species. acs.org This highly reactive intermediate then inserts into a targeted C-H bond, leading to the formation of the desired amide product after protodemetalation. acs.org The development of new dioxazolone reagents is often coupled with the optimization of these catalytic systems to enhance reactivity and substrate scope. researchgate.netresearchgate.net

Research is ongoing to explore earth-abundant metal catalysts (e.g., cobalt, nickel) to replace precious metals like iridium and rhodium, aiming for more sustainable and cost-effective synthetic methods. researchgate.net

Integration into Flow Chemistry and Automated Synthesis

The integration of dioxazolone chemistry into continuous flow and automated synthesis platforms represents a significant frontier for improving efficiency, safety, and scalability. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.govmdpi.com

The synthesis of 3-(hetero-)aryl-1,4,2-dioxazol-5-ones can be streamlined using one-pot methods that are amenable to flow conditions. scholaris.caresearchgate.net Such processes can reduce reaction times and minimize the use of hazardous solvents like dichloromethane (B109758), which is often used in conventional batch syntheses. scholaris.caresearchgate.net The application of flow chemistry could be particularly beneficial for the decarboxylative generation of acyl nitrenes from dioxazolones, as the short residence times in a flow reactor can minimize the decomposition of these transient species. This approach paves the way for the automated, on-demand synthesis of complex amides and other nitrogen-containing molecules. nih.gov

Exploration of New Reaction Classes beyond Amidation

While C-H amidation is a prominent application, the acyl nitrene intermediates generated from 3-(4-bromophenyl)-1,4,2-dioxazol-5-one are versatile and can participate in a variety of other transformations. The ease of synthesis of dioxazolones and the formation of carbon dioxide as the sole byproduct make them attractive reagents for diverse nitrene transfer reactions. acs.org

Emerging research is focused on harnessing these reactive intermediates for the synthesis of other important N-heterocycles. acs.org Beyond the formation of N-aryl amides, potential applications include the synthesis of:

Oxazoles : Gold catalysis has been shown to facilitate the synthesis of functionalized oxazoles using dioxazoles as nitrene transfer reagents. acs.org

Lactams : Intramolecular C-H amidation reactions can lead to the formation of lactam rings, which are core structures in many pharmaceuticals. acs.org

Nitrogen-Phosphorus Double Bonds : Visible light catalysis has been employed in novel methods to construct N-P double bonds using dioxazolone derivatives. chiralen.com

The 4-bromophenyl substituent on the dioxazolone provides a valuable synthetic handle for further functionalization via cross-coupling reactions, allowing for the late-stage diversification of the resulting products.

Applications in Material Science (e.g., Battery Electrolyte Additives)

A promising and rapidly developing application for 3-aryl-1,4,2-dioxazol-5-ones is in the field of material science, specifically as electrolyte additives for lithium-ion batteries. scholaris.cagoogle.com These compounds have been shown to significantly enhance the performance and lifetime of rechargeable batteries. scholaris.caresearchgate.netgoogle.com

When added to the nonaqueous electrolyte, dioxazolones like 3-phenyl-1,4,2-dioxazol-5-one (B8146842) (PDO) contribute to the formation of a stable solid-electrolyte interphase (SEI) on the graphite (B72142) anode during the initial formation cycles. researchgate.net This protective layer prevents the degradation of the electrolyte and the exfoliation of the graphite, leading to longer cycling lifetimes and improved capacity retention, particularly during high-temperature operation. google.comresearchgate.net

The effectiveness of various substituted aryl dioxazolones has been investigated, with studies showing that functional groups on the phenyl ring can modulate their performance. researchgate.net The presence of the bromo group in this compound could influence its electrochemical properties and its efficacy as an SEI former. Research in this area focuses on optimizing the additive structure to achieve superior battery performance.

| Additive | Effect on Battery Performance | Reference |

| 3-methyl-1,4,2-dioxazol-5-one (MDO) | Passivates graphite anodes against exfoliation. | google.com |

| 3-phenyl-1,4,2-dioxazol-5-one (PDO) | Forms a passive SEI on the graphite electrode, improving long-term cycling. | researchgate.net |

| Substituted PDOs (p-nitro, p-fluoro) | Functional groups alter performance, with p-nitro (pNDO) showing promising results. | researchgate.net |

Design of Next-Generation Dioxazolone Reagents with Enhanced Reactivity or Selectivity

The design and synthesis of novel dioxazolone reagents is a key research thrust aimed at overcoming the limitations of current systems. The stability and reactivity of a dioxazolone, as well as the properties of the resulting amide product, are intrinsically linked to the nature of the substituent at the 3-position. researchgate.net

3-Alkyl and 3-Aryl Dioxazolones : These reagents are typically highly stable but form very robust amide bonds that can be difficult to cleave, which is a significant drawback in multi-step syntheses where the amide is an intermediate. researchgate.net

Highly Electron-Deficient Dioxazolones : Reagents with substituents like trifluoromethyl (CF3) are highly reactive and the resulting N-acyl bond is easier to cleave. However, these compounds are often notoriously unstable and can be explosive. researchgate.net

The future in this area lies in creating reagents that strike a balance between stability and controlled reactivity. Researchers are designing "next-generation" dioxazolones by incorporating finely-tuned electron-withdrawing groups. For example, a novel reagent named "K-diox," which contains a p-nitrophenyldifluoromethyl group, has been developed. researchgate.netresearchgate.net This reagent exhibits both good stability and remarkably high reactivity in iridium-catalyzed C-H amidation, and the resulting amide products can be hydrolyzed under mild conditions. researchgate.netnih.govnovartis.com The development of reagents like this compound fits within this strategy, where the electronic properties of the aryl ring are modulated to optimize performance.

Q & A

Basic: What established synthetic methodologies are available for 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one?

Methodological Answer:

The compound is typically synthesized via cyclization of hydroxamic acid derivatives with carbonyl sources (e.g., triphosgene or ethyl chloroformate) under acidic or anhydrous conditions. Key steps include:

- Precursor preparation : React 4-bromobenzamide with hydroxylamine to form the hydroxamic acid intermediate.

- Cyclization : Treat the intermediate with a carbonyl reagent (e.g., triphosgene in dichloromethane) at 0–25°C for 12–24 hours.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Critical Parameters : Temperature control during cyclization prevents side reactions (e.g., over-oxidation). Solvent choice (e.g., dichloromethane vs. THF) impacts yield and purity .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) to confirm regiochemistry and purity. The bromophenyl group shows distinct aromatic signals (δ 7.4–7.8 ppm for 1H) .

- HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]+ for C9H6BrNO3: 270.95) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, especially if NMR data conflict with computational predictions .

Advanced: How does the 4-bromophenyl substituent influence reactivity in transition-metal-catalyzed C-H amination?

Methodological Answer:

The electron-withdrawing bromine group enhances electrophilicity at the dioxazolone’s nitrene-release site, facilitating metal-catalyzed C-H insertion. Key considerations:

- Catalyst Selection : Ru(II) or Ir(III) complexes (e.g., [Cp*RuCl] or [Ir(COD)Cl]2) are effective due to their ability to stabilize nitrene intermediates .

- Regioselectivity : The bromine atom directs nitrene transfer to electron-rich C-H bonds (e.g., benzyl or allylic positions) via electronic effects.

- Mechanistic Validation : Use deuterium-labeling experiments or DFT calculations to confirm reaction pathways and intermediates .

Advanced: How can researchers resolve contradictions in reported spectral data for dioxazolone derivatives?

Methodological Answer:

Contradictions in NMR or IR data often arise from solvent effects, impurities, or polymorphic variations. To address this:

Reproduce Conditions : Replicate synthesis and characterization steps exactly (e.g., solvent, temperature).

Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR and computational modeling (e.g., Gaussian for predicted spectra) .

Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility or tautomerism .

Advanced: What strategies improve enantioselective synthesis using this compound?

Methodological Answer:

Enantioselectivity requires chiral catalysts or auxiliaries:

- Chiral Ligands : Use N-heterocyclic carbenes (NHCs) or phosphine ligands with Ru or Ir catalysts to induce asymmetry during nitrene transfer .

- Hydrogen Bonding : Polar solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states via non-covalent interactions .

- Kinetic Resolution : Screen reaction time and temperature to favor one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Advanced: How do electrochemical synthesis routes compare with traditional thermal methods for this compound?

Methodological Answer:

Electrochemical methods (e.g., cathodic deprotonation/propoxide-mediated cyclization) offer advantages:

- Sustainability : Avoids stoichiometric reagents (e.g., POCl3) and reduces waste .

- Mild Conditions : Operates at ambient temperature, minimizing decomposition of heat-sensitive intermediates.

- Mechanistic Insight : In situ FT-IR or cyclic voltammetry can probe reaction intermediates, aiding optimization .

Trade-offs : Electrochemical setups require specialized equipment (e.g., divided cells), and scalability may be limited compared to thermal batch processes.

Advanced: How to design experiments for studying acyl nitrene transfer from this dioxazolone in catalytic reactions?

Methodological Answer:

Substrate Scope : Test diverse C-H partners (e.g., alkanes, arenes) to map nitrene insertion efficiency.

Catalyst Screening : Compare Ru, Ir, and Fe catalysts with varying ligand frameworks (e.g., Cp* vs. salen ligands) .

Kinetic Studies : Use stopped-flow spectroscopy or time-resolved MS to track nitrene formation rates.

Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to identify transition states and predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.